IT1t is a small-molecule antagonist specifically targeting the CXC chemokine receptor type 4 (CXCR4). Originally developed as part of a class of isothiourea compounds, IT1t has demonstrated high potency and selectivity against CXCR4, with an inhibition constant (IC50) of approximately 0.198 nM, making it one of the most effective antagonists for this receptor . The compound's unique binding characteristics allow for potential modifications that can enhance its utility in various scientific applications, including cancer therapy and HIV research.
The initial discovery and characterization of IT1t were reported by Thoma et al. in 2008, who identified its potential as a CXCR4 antagonist. Subsequent studies have further elucidated its structural properties and biological activities . The compound is synthesized from commercially available precursors, primarily involving 4,4-dimethyl-2-imidazolidinethione as a starting material .
IT1t belongs to the category of isothiourea compounds and functions as a selective antagonist of the CXCR4 receptor. This receptor plays a crucial role in various physiological processes, including immune response and cell migration, making IT1t significant in therapeutic contexts.
The synthesis of IT1t involves several chemical reactions that convert basic starting materials into the final product. The process typically follows a two-step reaction sequence:
The synthesis can be described in detail as follows:
The molecular structure of IT1t features a complex arrangement that includes two cyclohexane rings and an isothiourea moiety. This configuration allows for specific interactions with the CXCR4 receptor, particularly through hydrophobic interactions and salt bridges with key amino acids within the binding pocket .
The structural elucidation has been supported by X-ray crystallography studies that reveal how IT1t binds within the orthosteric site of CXCR4. Notably, modifications to its structure can potentially enhance its affinity without compromising receptor interaction .
IT1t participates in various chemical reactions relevant to its function as a receptor antagonist. Key reactions include:
The binding kinetics of IT1t have been analyzed using radioligand binding assays, which confirm its high affinity for CXCR4 compared to other known antagonists like AMD3100 .
IT1t acts primarily as an inverse agonist at CXCR4, meaning it not only blocks the receptor's activation by endogenous ligands but also reduces baseline signaling activity. This mechanism is crucial in therapeutic contexts where modulation of receptor activity can influence disease progression .
Studies indicate that IT1t effectively reduces CXCR4-mediated signaling pathways by approximately 25%, demonstrating its capability to alter receptor dynamics significantly .
Relevant data on these properties are essential for understanding how IT1t can be handled in laboratory settings and its potential applications in drug development.
IT1t has significant scientific applications due to its role as a CXCR4 antagonist:
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: